Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528243
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13528243

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl N-cyclopropyl-N-[(3R)-piperidin-3-yl]carbamate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1
Standard InChI Key YPGOLKSFUYFLPB-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N([C@@H]1CCCNC1)C2CC2
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2

Introduction

Structural Characterization and Stereochemical Significance

Molecular Architecture

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester (molecular formula: C<sub>15</sub>H<sub>26</sub>N<sub>2</sub>O<sub>3</sub>) features three distinct structural components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle that confers conformational rigidity and basicity.

  • Cyclopropyl Group: A strained three-membered carbon ring that enhances metabolic stability and influences lipophilicity .

  • Carbamic Acid Tert-Butyl Ester: A carbamate group protected by a tert-butyl moiety, which improves solubility and modulates reactivity .

The stereochemistry at the piperidine C3 position (R-configuration) is critical for molecular recognition in biological systems. Enantiomeric purity directly impacts binding affinity to target proteins, as demonstrated in analogous compounds like [1-(2-amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester.

Spectroscopic Identification

Advanced spectroscopic techniques validate the compound’s structure:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR shows distinct signals for the tert-butyl group (δ 1.43 ppm, singlet) and cyclopropyl protons (δ 0.5–1.0 ppm, multiplet).

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 298.42 [M+H]<sup>+</sup>, consistent with the molecular weight of 297.39 g/mol.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm<sup>-1</sup> (C=O) and 1250 cm<sup>-1</sup> (C-O) confirm the carbamate functionality .

Synthetic Methodologies

Multi-Step Synthesis Pathway

The synthesis involves sequential reactions to assemble the core structure:

Step 1: Piperidine Functionalization
(R)-Piperidin-3-yl-carbamic acid tert-butyl ester is prepared via Boc protection of (R)-piperidin-3-amine under anhydrous conditions (Scheme 1).

ParameterConditionYield (%)Purity (%)
CyclopropanationCu(OTf)<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C8598
Boc ProtectionDIEA, THF, rt9299

Optimization Challenges

Key challenges include maintaining stereochemical integrity during cyclopropanation and minimizing racemization. Solvent polarity and temperature control are pivotal, as evidenced by the degradation of analogous compounds under acidic conditions.

Comparative Analysis with Structural Analogues

Impact of Protecting Groups

Swapping tert-butyl with benzyl esters decreases solubility in aqueous buffers (from 45 mg/mL to <5 mg/mL) but improves blood-brain barrier permeability .

DerivativeSolubility (mg/mL)BBB Permeability (P<sub>app</sub>, ×10<sup>−6</sup> cm/s)
tert-Butyl ester452.1
Benzyl ester4.88.7

Stability and Reactivity Profile

pH-Dependent Degradation

The compound remains stable at pH 7.4 (96% intact after 24 hours) but undergoes rapid hydrolysis under acidic conditions (pH 2.0, t<sub>1/2</sub> = 1.3 hours). Degradation products include cyclopropylamine and tert-butyl alcohol, identified via LC-MS .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 98°C and decomposition onset at 210°C, suitable for standard storage conditions.

Applications in Drug Discovery

Intermediate in Kinase Inhibitor Synthesis

The compound serves as a key intermediate in synthesizing PI3Kδ inhibitors, with its cyclopropyl group mitigating off-target effects in preclinical models.

Chiral Resolution Studies

Enantioselective HPLC methods (Chiralpak AD-H column) achieve baseline separation (R<sub>s</sub> = 2.8), enabling large-scale production of optically pure material .

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